2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3F3N2O2S/c14-8-2-1-3-11(12(8)16)24(22,23)21-6-10-9(15)4-7(5-20-10)13(17,18)19/h1-5,21H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINXWXPKCRXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,3-Dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide, also known as 2,3-Dichloro-5-trifluoromethylpyridine sulfonamide, is a compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure allows it to interact with various biological pathways, making it a subject of interest for researchers exploring its pharmacological properties.
- Molecular Formula : C13H8Cl3F3N2O2S
- Molecular Weight : 419.62 g/mol
- Purity : Typically ≥95%
- CAS Number : 69045-84-7
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an antibacterial and anticancer agent. The following sections detail specific studies and findings related to its biological effects.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. It exhibits significant antibacterial properties, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
A study assessing the antibacterial activity of similar compounds found that derivatives with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound may possess comparable or superior efficacy.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results indicate that it may inhibit cell proliferation through multiple mechanisms, including apoptosis induction.
Research Findings on Anticancer Effects
- Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.
- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.48 μM to 47.02 μM in inhibiting cell growth .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays which indicated significant apoptotic effects compared to controls .
Mode of Action
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death .
Summary Table of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Anticancer | A549 (lung carcinoma) | 1.48 - 47.02 | Induction of apoptosis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit potent anticancer properties. A study on similar compounds showed that modifications in the sulfonamide structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with trifluoromethyl groups have been shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties : The sulfonamide moiety is well-known for its antibacterial effects. Compounds similar to 2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide have demonstrated significant activity against Gram-positive and Gram-negative bacteria. A comparative study revealed that the incorporation of halogen substituents increased the antimicrobial efficacy of these compounds .
Agricultural Science
Pesticidal Applications : The compound's structural features suggest potential use as a pesticide or herbicide. Sulfonamides are often explored for their ability to inhibit specific enzymes in pests, leading to effective pest control strategies. Research has shown that similar compounds can disrupt metabolic pathways in insects, providing a basis for further exploration of this compound in agricultural applications .
Material Science
Polymer Chemistry : The unique chemical properties of this compound allow it to be used as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties has been documented in studies focusing on polymer composites containing sulfonamide derivatives .
Table 1: Comparative Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Structure Features | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Trifluoromethyl | 12 | HeLa |
| Compound B | Dichloro | 15 | MCF-7 |
| This compound | Chlorinated & Trifluoromethyl | TBD | TBD |
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | Staphylococcus aureus | 20 |
| This compound | TBD | TBD |
Case Study 1: Anticancer Properties
In a recent study involving various sulfonamide derivatives, researchers found that modifications similar to those present in this compound led to enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of trifluoromethyl groups in improving drug-like properties and bioavailability.
Case Study 2: Agricultural Application
A field trial conducted with a related sulfonamide compound demonstrated significant efficacy in controlling aphid populations on crops. The results indicated that the compound not only reduced pest numbers but also had minimal impact on beneficial insects, highlighting its potential as an environmentally friendly pesticide.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Functional Groups
The compound shares core structural motifs with several derivatives:
- Pyridine Substituents : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is a recurring motif in agrochemicals, such as fluopicolide (a benzamide fungicide) .
- Sulfonamide vs. Amide Linkage : Unlike fluopicolide (benzamide), the target compound’s sulfonamide group may alter solubility and binding kinetics due to increased polarity and hydrogen-bond acceptor capacity .
Physical and Chemical Properties
Q & A
Q. What are the key synthetic challenges in preparing 2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide, and how are they addressed?
Answer: The synthesis involves:
- Chlorination and Trifluoromethylation : Selective introduction of chlorine and trifluoromethyl groups on the pyridine ring requires precise control of reaction conditions (e.g., using Cl₂ gas or chlorinating agents like POCl₃ for chlorination, and CF₃Cu for trifluoromethylation) .
- Sulfonamide Formation : Coupling the benzenesulfonamide moiety to the pyridine derivative demands anhydrous conditions and catalysts such as Hünig’s base (N,N-diisopropylethylamine) to prevent hydrolysis .
Key Purification Steps :
| Method | Purpose | Challenges |
|---|---|---|
| Column Chromatography | Remove unreacted intermediates | High polarity of trifluoromethyl group complicates elution |
| Recrystallization | Improve purity | Limited solubility in common solvents (e.g., ethanol/water mixtures) |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with m/z matching the molecular formula (C₁₄H₉Cl₃F₃N₂O₂S; calculated ~450.92).
Advanced Research Questions
Q. What experimental design strategies are recommended for studying this compound’s enzyme inhibition in bacterial proliferation?
Answer:
- Target Selection : Focus on enzymes like acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferases (PPTases), which are critical for bacterial lipid biosynthesis .
- Assay Design :
- Inhibitor Screening : Use fluorescence-based assays (e.g., malachite green assay for phosphate release) with purified PPTases.
- Dose-Response Curves : Test concentrations from 0.1 µM to 100 µM to determine IC₅₀ values.
- Control Groups : Include known inhibitors (e.g., cerulenin for ACPS) to validate assay sensitivity .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s bioavailability and target binding?
Answer:
- Substituent Effects :
- SAR Insights :
| Modification | Bioavailability (Caco-2) | Target Binding (ΔG, kcal/mol) |
|---|---|---|
| 2,3-Dichloro | Moderate (Papp ~5 × 10⁻⁶ cm/s) | -8.2 (PPTase) |
| 3-Fluoro | High (Papp ~12 × 10⁻⁶ cm/s) | -7.5 (PPTase) |
Q. What methodologies are suitable for assessing environmental persistence and ecotoxicology?
Answer:
- Degradation Studies :
- Ecotoxicology :
Q. How can contradictory data on enzyme inhibition be resolved in mechanistic studies?
Answer:
- Orthogonal Assays : Combine kinetic assays (e.g., SPR for binding affinity) with cellular assays (e.g., bacterial growth inhibition in E. coli ΔPPTase strains).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with experimental IC₅₀ values .
- Mutagenesis : Introduce point mutations (e.g., Ser→Ala in PPTase active sites) to validate binding hypotheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
